Ethanol, 2-[(3-aminophenyl)sulfonyl]-
Overview
Description
Ethanol, 2-[(3-aminophenyl)sulfonyl]-: is a chemical compound with the molecular formula C8H11NO3S. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an ethanol group attached to a sulfonyl group, which is further connected to an aminophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3-aminophenyl)sulfonyl]- typically involves the reaction of 3-nitrobenzenesulfonyl chloride with ethanolamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(3-aminophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethanol, 2-[(3-aminophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-aminophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethanol group enhances the solubility and bioavailability of the compound, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Ethanol, 2-[(4-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the para position.
Ethanol, 2-[(2-aminophenyl)sulfonyl]-: Similar structure but with the amino group in the ortho position.
Ethanol, 2-[(3-nitrophenyl)sulfonyl]-: Similar structure but with a nitro group instead of an amino group.
Uniqueness: Ethanol, 2-[(3-aminophenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The meta position of the amino group relative to the sulfonyl group allows for unique interactions and reactivity compared to its ortho and para analogs.
Biological Activity
Ethanol, 2-[(3-aminophenyl)sulfonyl]- (commonly referred to as APSES), is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the synthesis, characterization, and biological activity of APSES, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
APSES is characterized by the presence of a sulfonyl group attached to an amino-substituted phenyl ring. The compound can be synthesized through various methods, including:
- Oxidation and Reduction Reactions : The amino group in APSES can be oxidized to form nitro derivatives or reduced to yield sulfinyl or thiol derivatives. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
- Synthetic Pathways : A notable synthetic method involves the reaction of thiophenol with chloroethanol followed by oxidation with hydrogen peroxide. This method has been modified to improve efficiency and reduce costs associated with raw materials .
The biological activity of APSES is attributed to its interaction with various biomolecules. The amino group can form hydrogen bonds with target molecules, while the sulfonyl group participates in diverse chemical reactions. These interactions can influence cellular pathways and lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Antimicrobial Activity
Research has demonstrated that APSES exhibits promising antimicrobial properties. It has been evaluated against several bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Enterococcus faecium. The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways crucial for bacterial survival .
Antibiofilm Properties
APSES also displays antibiofilm activity, which is critical in preventing biofilm formation on medical devices and surfaces. This property is particularly relevant in clinical settings where biofilms contribute to persistent infections .
Cytotoxicity Studies
In toxicity assessments using Daphnia magna, APSES was found to exhibit low toxicity levels, indicating its potential as a safer alternative in therapeutic applications. The compound's safety profile is crucial for its development as a pharmaceutical agent .
Case Studies
Several studies have highlighted the biological potential of APSES:
- Antimicrobial Studies : In a study focusing on the synthesis of new compounds derived from APSES, researchers found that modifications to its structure enhanced its antibacterial efficacy while maintaining low toxicity levels. This study emphasized the importance of structural variations in optimizing biological activity .
- In Vivo Studies : Animal model studies have indicated that APSES could potentially reduce inflammation markers, suggesting anti-inflammatory properties that warrant further investigation for therapeutic applications in diseases characterized by inflammation .
Comparative Analysis
A comparison between APSES and similar compounds reveals its unique properties:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |
---|---|---|---|
APSES | High | Moderate | Low |
2-((3-Nitrophenyl)sulphonyl) | Moderate | Low | Moderate |
2-((3-Hydroxyphenyl)sulphonyl) | Low | High | Low |
This table illustrates that while some compounds may exhibit higher anti-inflammatory effects, APSES stands out for its balanced profile of antimicrobial activity coupled with low toxicity.
Properties
IUPAC Name |
2-(3-aminophenyl)sulfonylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASRSMRAPYLQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063741 | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-57-1 | |
Record name | 3-(2-Hydroxyethylsulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5246-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-((3-aminophenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005246571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-[(3-aminophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3-aminophenyl)sulphonyl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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